molecular formula C22H27ClN2O2 B14694296 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride CAS No. 23804-87-7

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride

Cat. No.: B14694296
CAS No.: 23804-87-7
M. Wt: 386.9 g/mol
InChI Key: RPKCWNJBBNAEAV-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride is a chemical compound with the molecular formula C22H27ClN2O2 It is known for its unique spirocyclic structure, which includes an oxa-diazaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, and controlled temperature and pressure.

  • Introduction of the Diphenylpropyl Group: : The diphenylpropyl group is introduced through a substitution reaction. This step may involve the use of reagents such as alkyl halides or Grignard reagents, and the reaction conditions may include anhydrous solvents and inert atmosphere.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of specialized equipment for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives.

  • Substitution: : The compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4

    Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for structural and reactivity studies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It may have applications in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-3,8-diazaspiro(4.5)decan-2-one: Lacks the diphenylpropyl group, which may result in different chemical and biological properties.

    8-(3,3-diphenylpropyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but without the hydrochloride salt form.

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride is unique due to its specific spirocyclic structure and the presence of the diphenylpropyl group. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

23804-87-7

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

8-(3,3-diphenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C22H26N2O2.ClH/c25-21-23-17-22(26-21)12-15-24(16-13-22)14-11-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,20H,11-17H2,(H,23,25);1H

InChI Key

RPKCWNJBBNAEAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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